7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzothiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the chemical processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 7-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid
Reduction: 7-Bromo-5-fluoro-1-benzothiophene-2-methanol
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Scientific Research Applications
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-benzothiophene-2-carbaldehyde
- 5-Fluoro-1-benzothiophene-2-carbaldehyde
- 7-Bromo-5-chloro-1-benzothiophene-2-carbaldehyde
Uniqueness
7-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the simultaneous presence of both bromine and fluorine atoms on the benzothiophene ring. This dual halogenation can impart distinct chemical and physical properties, such as increased reactivity and enhanced biological activity, compared to its mono-halogenated counterparts.
Properties
Molecular Formula |
C9H4BrFOS |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
7-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H4BrFOS/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H |
InChI Key |
KJYHJCWZMQUPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.